1-[9-Ethyl-7-(2-thienyl)-9H-carbazol-3-yl]-N-methylmethanamine
CAS No.:
Cat. No.: VC20474568
Molecular Formula: C20H20N2S
Molecular Weight: 320.5 g/mol
* For research use only. Not for human or veterinary use.
![1-[9-Ethyl-7-(2-thienyl)-9H-carbazol-3-yl]-N-methylmethanamine -](/images/structure/VC20474568.png)
Specification
Molecular Formula | C20H20N2S |
---|---|
Molecular Weight | 320.5 g/mol |
IUPAC Name | 1-(9-ethyl-7-thiophen-2-ylcarbazol-3-yl)-N-methylmethanamine |
Standard InChI | InChI=1S/C20H20N2S/c1-3-22-18-9-6-14(13-21-2)11-17(18)16-8-7-15(12-19(16)22)20-5-4-10-23-20/h4-12,21H,3,13H2,1-2H3 |
Standard InChI Key | YOCWEXLMMGHPMW-UHFFFAOYSA-N |
Canonical SMILES | CCN1C2=C(C=C(C=C2)CNC)C3=C1C=C(C=C3)C4=CC=CS4 |
Introduction
Structural Elucidation and Molecular Characteristics
Core Carbazole Framework
The compound’s backbone derives from 9H-carbazole, a heterocyclic aromatic system consisting of two benzene rings fused to a pyrrole ring. Substitutions at the 3-, 7-, and 9-positions introduce functional groups that modulate electronic and steric properties:
-
9-Position: An ethyl group (-CH2CH3) enhances solubility in organic solvents and stabilizes the carbazole core against oxidation .
-
7-Position: A 2-thienyl group (C4H3S) introduces electron-rich character, potentially enabling π-π interactions in materials applications .
-
3-Position: A N-methylmethanamine side chain (-CH2NHCH3) confers basicity and hydrogen-bonding capability, which may influence biological activity or molecular self-assembly.
The molecular formula is inferred as C22H23N3S, with a molecular weight of 361.50 g/mol.
Synthetic Strategies and Reaction Pathways
Retrosynthetic Analysis
The compound’s synthesis likely involves sequential functionalization of the carbazole core:
-
Introduction of the ethyl group at the 9-position via alkylation of carbazole.
-
Suzuki-Miyaura coupling to install the 2-thienyl group at the 7-position, leveraging palladium catalysis .
-
Buchwald-Hartwig amination or nucleophilic substitution to attach the N-methylmethanamine moiety at the 3-position.
Documented Analogous Syntheses
Reactions involving similar carbazole derivatives provide insight into plausible conditions (Table 1) :
Table 1: Representative Reaction Conditions for Carbazole Functionalization
Step | Reagents/Conditions | Yield | Citation |
---|---|---|---|
Suzuki Coupling | Pd(PPh3)4, K2CO3, toluene/H2O, reflux | 85% | |
Boronic Acid Coupling | Pd(dba)2, SPhos, K3PO4, THF/H2O, 80°C | 77% |
These protocols suggest that palladium catalysts and aqueous basic conditions are critical for cross-coupling steps.
Physicochemical Properties and Predictive Modeling
Solubility and Partition Coefficients
Using computational models (e.g., XLOGP3), the logP is estimated at 3.9, indicating moderate lipophilicity . Aqueous solubility is predicted to be 0.007–0.008 mg/mL, classifying the compound as "moderately soluble" in water .
Spectroscopic Signatures
-
IR Spectroscopy: Expected peaks include N-H stretching (~3350 cm⁻¹) and C-S vibrations (~690 cm⁻¹).
-
NMR: The 1H NMR spectrum would feature aromatic protons in the δ 7.0–8.5 ppm range, with distinct singlet(s) for the thienyl group and ethyl/methyl substituents.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume